molecular formula C9H13Cl2N B6253532 [2-(2-chlorophenyl)ethyl](methyl)amine hydrochloride CAS No. 1067237-63-1

[2-(2-chlorophenyl)ethyl](methyl)amine hydrochloride

Cat. No.: B6253532
CAS No.: 1067237-63-1
M. Wt: 206.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)ethylamine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N It is a derivative of phenethylamine, characterized by the presence of a chlorophenyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)ethylamine hydrochloride typically involves the reaction of 2-(2-chlorophenyl)ethylamine with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2-(2-chlorophenyl)ethylamine+methylamine+HCl2-(2-chlorophenyl)ethylamine hydrochloride\text{2-(2-chlorophenyl)ethylamine} + \text{methylamine} + \text{HCl} \rightarrow \text{2-(2-chlorophenyl)ethylamine hydrochloride} 2-(2-chlorophenyl)ethylamine+methylamine+HCl→2-(2-chlorophenyl)ethylamine hydrochloride

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous-flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted phenethylamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-chlorophenyl)ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as receptors and enzymes. It serves as a model compound for understanding the structure-activity relationships of phenethylamine derivatives.

Medicine

In medicine, 2-(2-chlorophenyl)ethylamine hydrochloride is investigated for its potential therapeutic effects. It may exhibit pharmacological activities that could be harnessed for the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Phenethylamine: A simpler analog without the chlorophenyl group.

    2-(2-chlorophenyl)ethylamine: Lacks the methylamine group.

    N-methylphenethylamine: Similar structure but without the chlorophenyl substitution.

Uniqueness

2-(2-chlorophenyl)ethylamine hydrochloride is unique due to the presence of both the chlorophenyl and methylamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1067237-63-1

Molecular Formula

C9H13Cl2N

Molecular Weight

206.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.